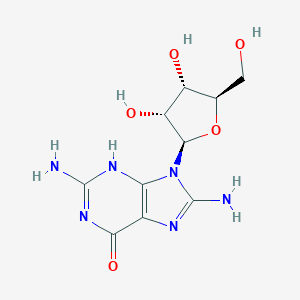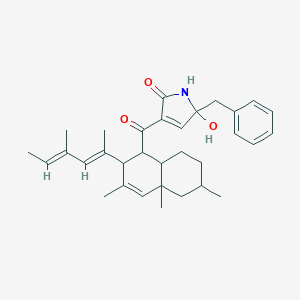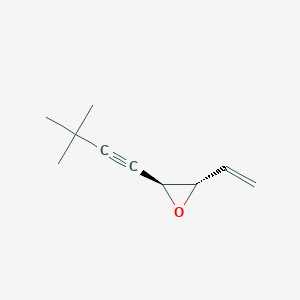
Oxirane, 2-(3,3-dimethyl-1-butynyl)-3-ethenyl-, trans-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxirane, 2-(3,3-dimethyl-1-butynyl)-3-ethenyl-, trans-(9CI), commonly known as dipropyleneglycol dibenzoate (DPGDB), is a chemical compound that has gained significant attention in scientific research due to its unique properties. DPGDB is a colorless and odorless liquid that is widely used as a plasticizer and solvent in various industries.
作用機序
Oxirane, 2-(3,3-dimethyl-1-butynyl)-3-ethenyl-, trans-(9CI) acts as a plasticizer by reducing the glass transition temperature of PVC, which makes the material more flexible and easier to process. In organic synthesis, Oxirane, 2-(3,3-dimethyl-1-butynyl)-3-ethenyl-, trans-(9CI) acts as a solvent and a reaction medium, facilitating the reaction between reactants. As a lubricant, Oxirane, 2-(3,3-dimethyl-1-butynyl)-3-ethenyl-, trans-(9CI) reduces friction between metal surfaces, which increases the lifespan of metalworking tools. Additionally, Oxirane, 2-(3,3-dimethyl-1-butynyl)-3-ethenyl-, trans-(9CI) has been found to reduce engine emissions by improving the combustion efficiency of fuels.
Biochemical and Physiological Effects:
Oxirane, 2-(3,3-dimethyl-1-butynyl)-3-ethenyl-, trans-(9CI) has low toxicity and is considered safe for use in various applications. However, studies have shown that exposure to high levels of Oxirane, 2-(3,3-dimethyl-1-butynyl)-3-ethenyl-, trans-(9CI) may cause skin irritation and respiratory problems. Furthermore, Oxirane, 2-(3,3-dimethyl-1-butynyl)-3-ethenyl-, trans-(9CI) has been found to have estrogenic activity, which may affect the endocrine system in humans and animals.
実験室実験の利点と制限
Oxirane, 2-(3,3-dimethyl-1-butynyl)-3-ethenyl-, trans-(9CI) is a versatile chemical compound that has many advantages in lab experiments. It is a non-toxic and non-flammable liquid that can be easily handled and stored. Furthermore, Oxirane, 2-(3,3-dimethyl-1-butynyl)-3-ethenyl-, trans-(9CI) has a low vapor pressure, which reduces the risk of exposure to harmful vapors. However, Oxirane, 2-(3,3-dimethyl-1-butynyl)-3-ethenyl-, trans-(9CI) has some limitations in lab experiments, such as its low solubility in water, which may affect its ability to dissolve certain compounds.
将来の方向性
There are many potential future directions for the study of Oxirane, 2-(3,3-dimethyl-1-butynyl)-3-ethenyl-, trans-(9CI). One area of research is the development of new applications for Oxirane, 2-(3,3-dimethyl-1-butynyl)-3-ethenyl-, trans-(9CI), such as its use as a fuel additive or in the production of biodegradable plastics. Additionally, further research is needed to understand the long-term effects of Oxirane, 2-(3,3-dimethyl-1-butynyl)-3-ethenyl-, trans-(9CI) exposure on human health and the environment. Finally, the synthesis of new compounds based on Oxirane, 2-(3,3-dimethyl-1-butynyl)-3-ethenyl-, trans-(9CI) may lead to the discovery of new materials with unique properties and applications.
Conclusion:
In conclusion, Oxirane, 2-(3,3-dimethyl-1-butynyl)-3-ethenyl-, trans-(9CI) is a chemical compound that has many potential applications in various fields of science. Its unique properties make it a versatile and valuable material for use in lab experiments and industrial applications. However, further research is needed to fully understand the effects of Oxirane, 2-(3,3-dimethyl-1-butynyl)-3-ethenyl-, trans-(9CI) on human health and the environment, and to develop new applications for this important chemical compound.
合成法
Oxirane, 2-(3,3-dimethyl-1-butynyl)-3-ethenyl-, trans-(9CI) can be synthesized by the reaction of dipropylene glycol with benzoyl chloride in the presence of a catalyst such as triethylamine. The reaction takes place at room temperature and yields Oxirane, 2-(3,3-dimethyl-1-butynyl)-3-ethenyl-, trans-(9CI) as a major product with high purity.
科学的研究の応用
Oxirane, 2-(3,3-dimethyl-1-butynyl)-3-ethenyl-, trans-(9CI) has been extensively studied for its potential applications in various fields of science. It has been used as a plasticizer in the production of polyvinyl chloride (PVC) products, such as medical devices, toys, and food packaging. Oxirane, 2-(3,3-dimethyl-1-butynyl)-3-ethenyl-, trans-(9CI) has also been used as a solvent in the synthesis of organic compounds and as a lubricant in the production of metalworking fluids. Furthermore, Oxirane, 2-(3,3-dimethyl-1-butynyl)-3-ethenyl-, trans-(9CI) has been studied for its potential use as a fuel additive, due to its ability to reduce engine emissions.
特性
CAS番号 |
173032-92-3 |
|---|---|
分子式 |
C10H14O |
分子量 |
150.22 g/mol |
IUPAC名 |
(2S,3S)-2-(3,3-dimethylbut-1-ynyl)-3-ethenyloxirane |
InChI |
InChI=1S/C10H14O/c1-5-8-9(11-8)6-7-10(2,3)4/h5,8-9H,1H2,2-4H3/t8-,9-/m0/s1 |
InChIキー |
GYINHZXBVAZMNI-IUCAKERBSA-N |
異性体SMILES |
CC(C)(C)C#C[C@H]1[C@@H](O1)C=C |
SMILES |
CC(C)(C)C#CC1C(O1)C=C |
正規SMILES |
CC(C)(C)C#CC1C(O1)C=C |
同義語 |
Oxirane, 2-(3,3-dimethyl-1-butynyl)-3-ethenyl-, trans- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



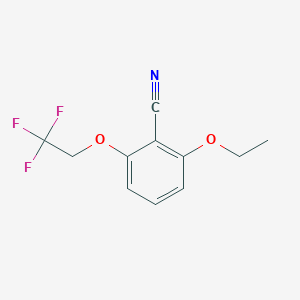
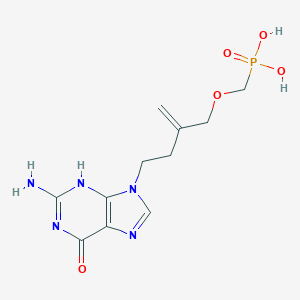


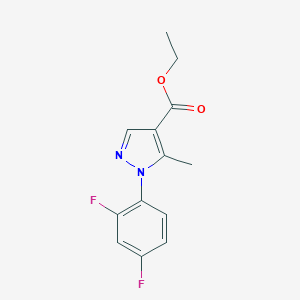
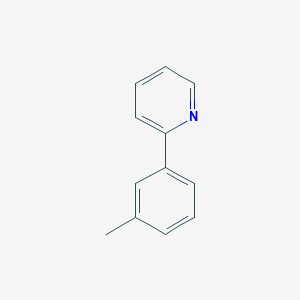
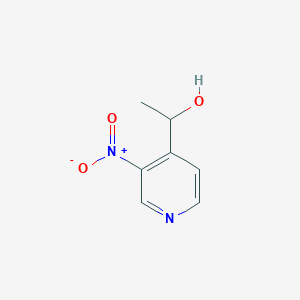
![1,2-Benzenediol, 3-[(phenylimino)methyl]-](/img/structure/B66048.png)

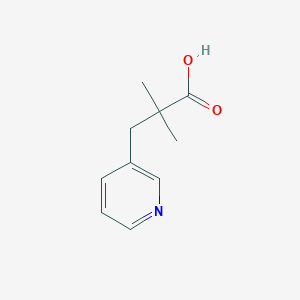
![1-[2-(Hydroxyamino)phenyl]ethanone](/img/structure/B66055.png)
